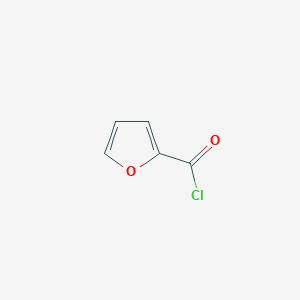

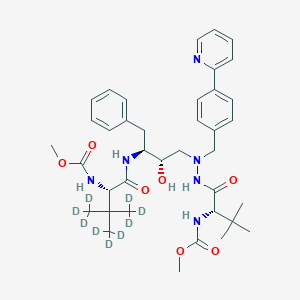

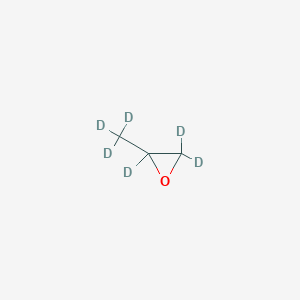

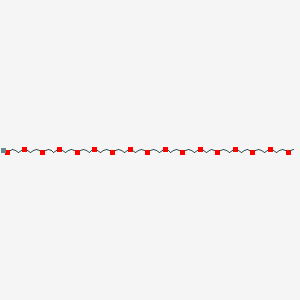

![molecular formula C9H10ClN3O B032663 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS No. 19666-40-1](/img/structure/B32663.png)

2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives has been achieved through various methods, including the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation, showcasing an efficient and convenient method for preparing these compounds with diverse substituents at the 3-position (Reichelt et al., 2010). Additionally, a metal-free synthesis route involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been reported for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines (Zheng et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of 1,2,4-triazolo[4,3-a]pyridines have utilized various analytical techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. For instance, the synthesis and crystallization of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was characterized extensively, highlighting the compound's detailed molecular structure through these methods (Mu et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazolo[4,3-a]pyridines includes reactions with chlorocarboxylic acid chlorides, leading to amides through acylation of the 2-amino group. Further heating can promote selective intramolecular alkylation, showcasing the compound's reactivity and potential for generating diverse derivatives (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazolo[4,3-a]pyridines, including solubility, melting points, and crystal structure, are crucial for understanding their chemical behavior and potential applications. The detailed crystallization and structural data provide insights into the intermolecular interactions and stability of these compounds (Mu et al., 2015).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazolo[4,3-a]pyridines, such as reactivity with various reagents and the potential for forming diverse derivatives, are key to their utility in synthetic chemistry. The ability to undergo selective reactions and transformations underlines the versatility of these compounds in the synthesis of novel heterocyclic structures (Chernyshev et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polycondensed Heterocycles : Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, which are related to the compound , are useful in synthesizing polycondensed heterocycles through one-pot processes (Chernyshev et al., 2014).

Potential Pharmacological Activity : Synthesized compounds from this family have demonstrated potential pharmacological activity, which is significant for the synthesis of diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Applications in Explosives Research : New synthesized 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines containing explosophoric groups may be used in explosives research (Bastrakov et al., 2021).

Palladium-Catalyzed Synthesis : The synthesis of [1,2,4]triazolo[4,3-a]pyridines using palladium-catalyzed chemoselective monoarylation of hydrazides is an efficient method for research applications (Reichelt et al., 2010).

Synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines : These compounds can be used in synthesizing various compounds, indicating their utility in chemical research (Ito et al., 1980).

Commercial Production and Research Applications : 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is suitable for commercial production and has potential research applications (Miao, 2008).

Herbicidal Activity : Certain derivatives possess high herbicidal activity and are safe for crops like corn, cotton, and rice (Liu et al., 2015).

Antibacterial and Antifungal Activities : Some synthesized compounds have shown potent antibacterial and antifungal activities, which could be significant in pharmaceutical research (Prakash et al., 2011).

Antihypertensive Activity : Certain derivatives are expected to have antihypertensive activity, which is crucial for medical research (Kumar & Mashelkar, 2008).

Synthesis Involving RuCl3/Oxone : The method for synthesizing 3-aryl[1,2,4]triazolo[4,3-a]pyridines involves RuCl3/Oxone oxidative cyclization, useful in organic synthesis (Swamy et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . FGFRs normally function by binding to fibroblast growth factors, undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which results in the activation of downstream signaling pathways . By inhibiting FGFRs, this compound prevents these downstream signaling pathways from being activated .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The most notable of these is the RAS–MEK–ERK pathway , which is involved in regulating cell proliferation and differentiation . Other affected pathways include the PLCγ pathway and the PI3K–Akt pathway , which are involved in a variety of cellular processes, including cell survival, growth, and migration .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites in the body

Result of Action

The inhibition of FGFRs by 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one can lead to a variety of molecular and cellular effects. Most notably, it can inhibit cell proliferation and induce apoptosis . This makes it a potential therapeutic agent for various types of tumors, as abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Eigenschaften

IUPAC Name |

2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJMURFKRBVTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516080 | |

| Record name | 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19666-40-1 | |

| Record name | 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.